molecular formula C24H19FN2O4S B300616 3-(4-Fluorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione

3-(4-Fluorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B300616
M. Wt: 450.5 g/mol
InChI Key: XZOFTHKFWLZJEU-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione is a compound that belongs to the class of thiazolidinediones. It has been widely studied for its potential therapeutic applications in various diseases, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cell growth and proliferation, induction of apoptosis, and downregulation of anti-apoptotic proteins. The compound has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Fluorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments include its potent anticancer properties, its ability to inhibit the growth and proliferation of cancer cells, and its ability to induce apoptosis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions related to the study of 3-(4-Fluorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione. These include the development of more efficient synthesis methods, the evaluation of its potential therapeutic applications in other diseases, the determination of its optimal dosage and administration, and the development of novel derivatives with improved anticancer properties.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of cancer research. It possesses potent anticancer properties and has been shown to inhibit the growth of various cancer cell lines. However, further studies are needed to determine its optimal dosage and administration and to develop novel derivatives with improved anticancer properties.

Synthesis Methods

The synthesis of 3-(4-Fluorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the reaction between 4-Fluorobenzaldehyde, 3-Methoxy-4-(4-pyridinylmethoxy)benzaldehyde, and Thiazolidine-2,4-dione in the presence of a suitable catalyst and solvent. The reaction proceeds through a condensation reaction, which results in the formation of the desired product.

Scientific Research Applications

3-(4-Fluorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of cancer research. It has been found to possess potent anticancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Molecular Formula

C24H19FN2O4S

Molecular Weight

450.5 g/mol

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H19FN2O4S/c1-30-21-12-18(4-7-20(21)31-15-17-8-10-26-11-9-17)13-22-23(28)27(24(29)32-22)14-16-2-5-19(25)6-3-16/h2-13H,14-15H2,1H3/b22-13+

InChI Key

XZOFTHKFWLZJEU-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=NC=C4

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=NC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=NC=C4

Origin of Product

United States

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